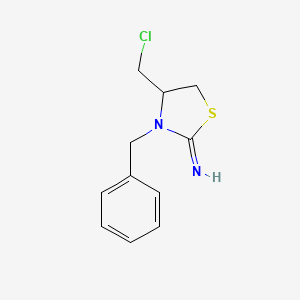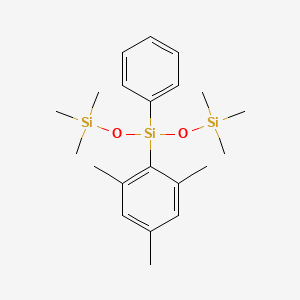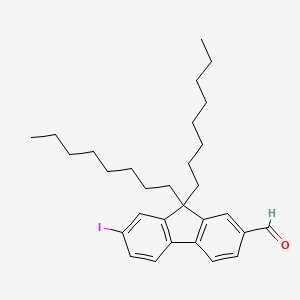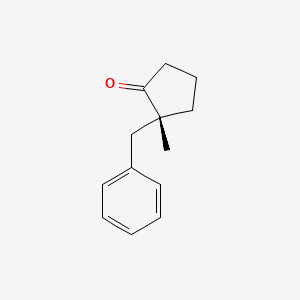
Cyclopentanone, 2-methyl-2-(phenylmethyl)-, (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanone, 2-methyl-2-(phenylmethyl)-, (2R)- is an organic compound with the molecular formula C13H16O. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2-methyl-2-(phenylmethyl)-, (2R)- can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with a suitable benzylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentanone, followed by the addition of the benzylating agent to form the desired product.
Industrial Production Methods
In an industrial setting, the production of Cyclopentanone, 2-methyl-2-(phenylmethyl)-, (2R)- may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced purification techniques such as distillation and chromatography ensures the isolation of the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone, 2-methyl-2-(phenylmethyl)-, (2R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Cyclopentanone, 2-methyl-2-(phenylmethyl)-, (2R)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial products.
Mechanism of Action
The mechanism of action of Cyclopentanone, 2-methyl-2-(phenylmethyl)-, (2R)- involves its interaction with specific molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the ketone group and the benzyl substituent. These functional groups can participate in various chemical reactions, leading to the formation of different products. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Cyclopentanone, 2-methyl-2-(phenylmethyl)-, (2R)- can be compared with other similar compounds such as:
Cyclopentanone: Lacks the methyl and benzyl substituents, making it less complex and less reactive.
2-Methylcyclopentanone: Contains a methyl group but lacks the benzyl substituent, resulting in different reactivity and applications.
2-Phenylcyclopentanone: Contains a phenyl group but lacks the methyl substituent, leading to variations in chemical behavior.
Properties
CAS No. |
831170-19-5 |
|---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
(2R)-2-benzyl-2-methylcyclopentan-1-one |
InChI |
InChI=1S/C13H16O/c1-13(9-5-8-12(13)14)10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3/t13-/m1/s1 |
InChI Key |
NHGVUGDAXXKYON-CYBMUJFWSA-N |
Isomeric SMILES |
C[C@@]1(CCCC1=O)CC2=CC=CC=C2 |
Canonical SMILES |
CC1(CCCC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


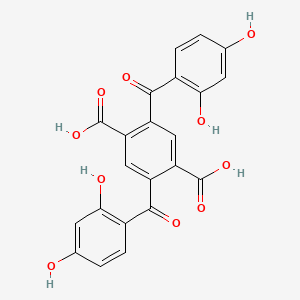
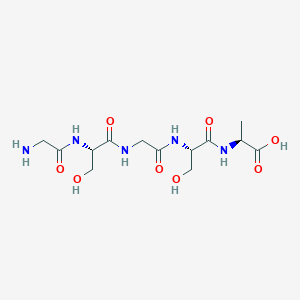
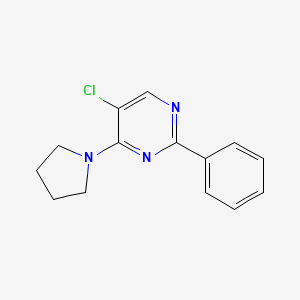
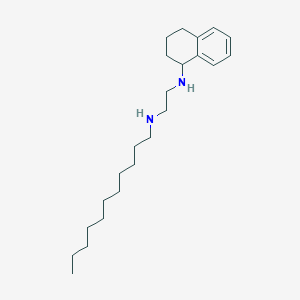
![3-{[3-(1-Methylsilinan-1-yl)propyl]sulfanyl}-1H-indole](/img/structure/B14218907.png)

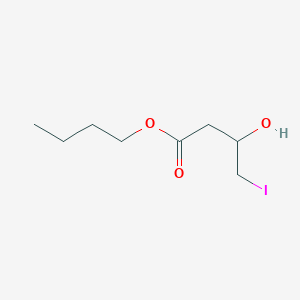

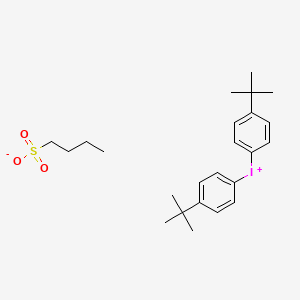
![6-({[(1R)-1-Cyclohexylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14218937.png)
